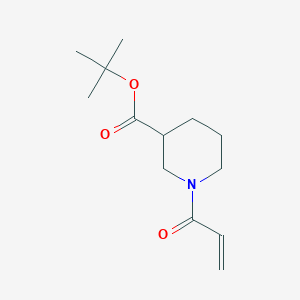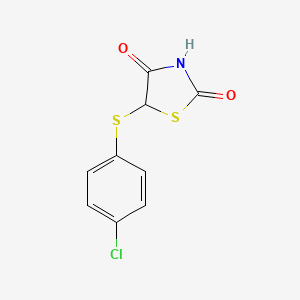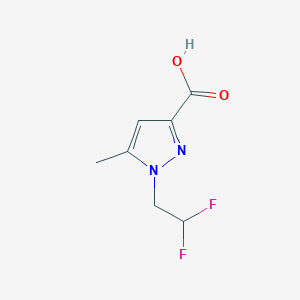![molecular formula C23H23N5O2S B2829030 N-(2-methoxyphenyl)-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea CAS No. 1251575-30-0](/img/structure/B2829030.png)
N-(2-methoxyphenyl)-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
A. Anticancer Properties: Recent studies have explored the potential of 1,2,4-triazole derivatives (to which this compound belongs) as anticancer agents . While specific data on N-(2,4-dimethylphenyl)formamide itself is limited, its structural similarity to other triazole derivatives suggests that it might exhibit selective activity against cancer cell lines.
B. Metabolite in Rats: N-(2,4-dimethylphenyl)formamide has been identified as a metabolite in rats, specifically in the cecum of Sprague Dawley rats . Further investigation into its metabolic pathways and potential biological effects could provide valuable insights.
N-(2-methoxyphenyl)-N’-[2-(4-methylphenyl)-1H-indol-3-yl]urea
This compound, also known as an indole-based urea derivative, has intriguing properties:
A. Antidiabetic Activity: Indole derivatives have been studied for their potential as antidiabetic agents. The presence of the indole moiety in this compound suggests that it might exhibit activity related to glucose metabolism or insulin regulation. Further research is needed to validate this hypothesis.
B. Novel Bi-Heterocycles: The 2-amino-1,3-thiazol-4-yl heterocycle, which is part of this compound, has been characterized. It could serve as a valuable scaffold for designing novel bi-heterocyclic compounds with potential therapeutic applications . Investigating its interactions with relevant biological targets could reveal promising leads.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their antiviral and antimicrobial activities .
Mode of Action
It’s worth noting that triazoles, a key structural component of this compound, are known to bind with a variety of enzymes and receptors in biological systems . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have shown to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .
Pharmacokinetics
The presence of the triazole moiety, which is common in many drugs, suggests that this compound may have favorable pharmacokinetic properties .
Result of Action
Related compounds have shown promising antiviral activity, reducing the number of viral plaques in in vitro assays .
Propriétés
IUPAC Name |
2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-4-17-7-5-6-8-18(17)25-20(29)14-28-23(30)27-12-11-24-22(21(27)26-28)31-19-10-9-15(2)13-16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZKNHUPJUJLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2828947.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2-fluorobenzoate](/img/structure/B2828948.png)
![9-(4-methoxyphenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828949.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-nitrobenzamide](/img/structure/B2828951.png)

![2-[(3,4,5-Trimethoxyphenyl)formamido]propanoic acid](/img/structure/B2828953.png)

![1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(1H-tetrazol-1-yl)benzoate](/img/structure/B2828958.png)

![Ethyl 5-(3,3-dimethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2828963.png)
![2,2-Dimethyl-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2828967.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2828968.png)

![9H-Tribenzo[a,c,e][7]annulen-9-one](/img/structure/B2828970.png)